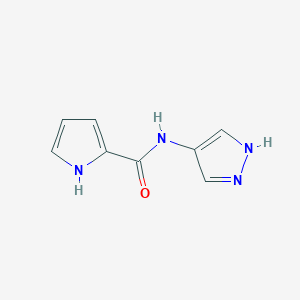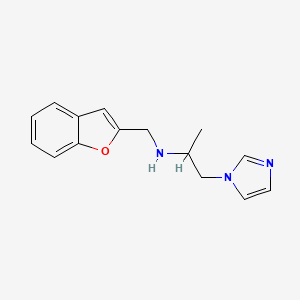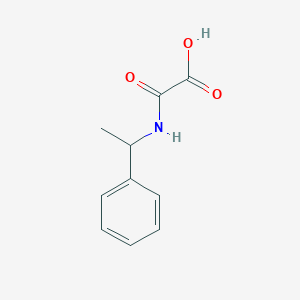![molecular formula C20H19NO B7542211 Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic use in various medical conditions. It was first synthesized in the 1990s by researchers at Sterling Drug, and since then, it has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
Mécanisme D'action
Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain perception, inflammation, and mood. By binding to these receptors, Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 can modulate the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects
Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the promotion of neurogenesis. These effects are thought to underlie its therapeutic potential in various medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 in lab experiments is its well-established pharmacological profile, which allows for precise dosing and reliable results. However, one of the main limitations is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2, including the development of more selective CB1 and CB2 receptor ligands, the investigation of its effects on other physiological systems beyond the endocannabinoid system, and the exploration of its potential for the treatment of additional medical conditions. Furthermore, the use of Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 in combination with other drugs or therapies may also hold promise for enhancing its therapeutic effects.
Méthodes De Synthèse
The synthesis of Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 involves a multi-step process that begins with the reaction of 1,5-cyclooctadiene with phenylmagnesium bromide to yield 3-phenyl-8-azabicyclo[3.2.1]oct-2-ene. This intermediate is then reacted with methyl iodide to form the corresponding quaternary ammonium salt, which is subsequently converted to the final product, phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone, through a series of steps involving reduction and oxidation reactions.
Applications De Recherche Scientifique
Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 has been extensively studied for its potential therapeutic use in various medical conditions, including pain, inflammation, anxiety, and neurodegenerative disorders. It has been shown to have potent analgesic and anti-inflammatory effects, as well as anxiolytic and neuroprotective properties, making it a promising candidate for the development of new drugs for these indications.
Propriétés
IUPAC Name |
phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c22-20(16-9-5-2-6-10-16)21-18-11-12-19(21)14-17(13-18)15-7-3-1-4-8-15/h1-10,13,18-19H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEBMCMFASIRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(CC1N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)
![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)

![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)
![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)


![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)
![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)

